Cas no 90564-19-5 (2-ethyl-5-nitrobenzoic acid)

2-ethyl-5-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- benzoic acid, 2-ethyl-5-nitro-
- 2-ethyl-5-nitrobenzoic acid
- 90564-19-5
- INGAGVLEDDEDMY-UHFFFAOYSA-N
- EN300-112631
- 2-ethyl-5-nitrobenzoicacid
- SCHEMBL6589180
- FT-0727701
- AKOS017531769
-
- インチ: InChI=1S/C9H9NO4/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
- InChIKey: INGAGVLEDDEDMY-UHFFFAOYSA-N
- ほほえんだ: CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
計算された属性
- せいみつぶんしりょう: 195.05315777g/mol
- どういたいしつりょう: 195.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-ethyl-5-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-112631-0.1g |
2-ethyl-5-nitrobenzoic acid |
90564-19-5 | 95% | 0.1g |
$301.0 | 2023-10-26 | |
Enamine | EN300-112631-0.5g |
2-ethyl-5-nitrobenzoic acid |
90564-19-5 | 95% | 0.5g |
$679.0 | 2023-10-26 | |
Enamine | EN300-112631-1.0g |
2-ethyl-5-nitrobenzoic acid |
90564-19-5 | 95% | 1g |
$871.0 | 2023-06-09 | |
Aaron | AR00H59M-10g |
2-ethyl-5-nitrobenzoic acid |
90564-19-5 | 95% | 10g |
$5176.00 | 2024-07-18 | |
A2B Chem LLC | AH98878-2.5g |
2-ethyl-5-nitrobenzoic acid |
90564-19-5 | 95% | 2.5g |
$1832.00 | 2024-05-20 | |
A2B Chem LLC | AH98878-100mg |
2-ethyl-5-nitrobenzoic acid |
90564-19-5 | 95% | 100mg |
$352.00 | 2024-05-20 | |
1PlusChem | 1P00H51A-2.5g |
2-ethyl-5-nitrobenzoic acid |
90564-19-5 | 95% | 2.5g |
$2172.00 | 2024-04-20 | |
Aaron | AR00H59M-250mg |
2-ethyl-5-nitrobenzoic acid |
90564-19-5 | 95% | 250mg |
$618.00 | 2025-02-14 | |
Aaron | AR00H59M-5g |
2-ethyl-5-nitrobenzoic acid |
90564-19-5 | 95% | 5g |
$3497.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1853924-1g |
2-Ethyl-5-nitrobenzoic acid |
90564-19-5 | 98% | 1g |
¥4544.00 | 2024-04-26 |
2-ethyl-5-nitrobenzoic acid 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
2-ethyl-5-nitrobenzoic acidに関する追加情報
2-ethyl-5-nitrobenzoic acid (CAS No. 90564-19-5): An Overview of Its Properties, Applications, and Recent Research
2-ethyl-5-nitrobenzoic acid (CAS No. 90564-19-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes an ethyl group and a nitro group attached to a benzoic acid backbone. The combination of these functional groups imparts distinct physical and chemical properties, making it a valuable reagent in various applications.
The molecular formula of 2-ethyl-5-nitrobenzoic acid is C9H9NO4, and its molecular weight is approximately 187.17 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.
2-ethyl-5-nitrobenzoic acid has been extensively studied for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of drugs and other bioactive compounds. One of the key areas of interest is its use as a precursor in the development of anti-inflammatory agents. Recent research has shown that derivatives of this compound exhibit potent anti-inflammatory activity, making them promising candidates for the treatment of various inflammatory diseases.
In addition to its pharmaceutical applications, 2-ethyl-5-nitrobenzoic acid has been explored for its potential in materials science. The nitro group in the molecule can undergo reduction to form an amino group, which can be further functionalized to create a wide range of derivatives with diverse properties. This versatility makes it an attractive starting material for the synthesis of polymers and other advanced materials.
The chemical stability and reactivity of 2-ethyl-5-nitrobenzoic acid have also been subjects of extensive investigation. Studies have shown that the compound is stable under normal laboratory conditions but can undergo various chemical transformations under specific reaction conditions. For example, it can be reduced to form 2-ethyl-5-aminobenzoic acid, which has different biological activities and applications.
In the context of environmental science, the behavior and fate of 2-ethyl-5-nitrobenzoic acid in the environment have been studied to assess its potential ecological impact. Research has indicated that while the compound itself is not highly toxic, its breakdown products may have different environmental profiles. Therefore, proper handling and disposal practices are recommended to minimize any potential risks.
2-ethyl-5-nitrobenzoic acid has also found applications in analytical chemistry as a reference standard for various analytical methods. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques. This application highlights its importance as a benchmark compound for quality control and method validation.
The synthesis of 2-ethyl-5-nitrobenzoic acid can be achieved through several routes, including nitration of 2-ethylbenzoic acid followed by purification steps. The choice of synthetic method depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic pathways that minimize waste and reduce energy consumption.
In conclusion, 2-ethyl-5-nitrobenzoic acid (CAS No. 90564-19-5) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, environmental science, and analytical chemistry. Its unique chemical structure and properties make it a valuable reagent in various research areas. Ongoing research continues to uncover new applications and improve our understanding of its behavior and potential uses.
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